5,6-Dihydrodihydroxycarbaryl: Chemical Structure, Metabolic Pathways, and Analytical Characterization
5,6-Dihydrodihydroxycarbaryl: Chemical Structure, Metabolic Pathways, and Analytical Characterization
Executive Summary
As a Senior Application Scientist specializing in xenobiotic metabolism, I frequently encounter the challenge of tracking pesticide biotransformation in mammalian and environmental systems. Carbaryl (1-naphthyl N-methylcarbamate) is a globally utilized broad-spectrum insecticide. While its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), its environmental and mammalian fate is dictated by its metabolic degradation. 5,6-Dihydro-5,6-dihydroxycarbaryl (often referred to simply as 5,6-dihydrodihydroxycarbaryl) emerges as a critical, quantitatively significant Phase I metabolite[1].
This technical whitepaper provides an in-depth analysis of its chemical properties, toxicological significance as a detoxification product, and the optimized analytical workflows required for its isolation and structural characterization.
Chemical Identity and Physicochemical Properties
Understanding the physicochemical properties of 5,6-dihydrodihydroxycarbaryl is foundational for designing extraction and chromatographic methods. The addition of two hydroxyl groups to the naphthyl ring significantly increases the molecule's polarity compared to the parent carbaryl, altering its partition coefficient and dictating its behavior in reverse-phase chromatography[2].
Table 1: Physicochemical Properties of 5,6-Dihydrodihydroxycarbaryl
| Property | Value | Clinical/Analytical Significance |
| IUPAC Name | (5,6-dihydroxy-5,6-dihydronaphthalen-1-yl) N-methylcarbamate | Defines the specific regiochemistry of ring hydroxylation. |
| Molecular Formula | C12H13NO4 | - |
| Molecular Weight | 235.24 g/mol | Mass shift of +34 Da from parent carbaryl (addition of two OH, loss of one double bond). |
| Exact Mass | 235.0844 Da | Target mass for high-resolution mass spectrometry (HRMS)[2]. |
| XLogP3 | 0.4 | Highly hydrophilic compared to carbaryl (LogP ~2.36), necessitating polar extraction solvents[2][3]. |
| Topological Polar Surface Area | 78.8 Ų | High TPSA limits blood-brain barrier penetration, reducing central neurotoxicity[2]. |
Biosynthesis and Metabolic Pathway
In mammalian systems, carbaryl undergoes extensive hepatic biotransformation. The formation of 5,6-dihydrodihydroxycarbaryl is a classic example of arene oxide metabolism. Cytochrome P450 enzymes oxidize the non-aromatic double bond of the naphthyl ring to form a highly reactive epoxide intermediate. To mitigate the toxicity of this electrophile, the enzyme epoxide hydrolase rapidly catalyzes the addition of water, yielding the stable trans-dihydrodiol[1].
This metabolite rarely exists in its free form in vivo; it undergoes rapid Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety, forming 5,6-dihydro-5,6-dihydroxycarbaryl glucuronide, which is highly water-soluble and readily excreted in urine and bile[4][5].
Mammalian biotransformation pathway of carbaryl to 5,6-dihydrodihydroxycarbaryl and its conjugate.
Toxicological Profile: A Mechanism of Detoxification
From a toxicological standpoint, biotransformation must be evaluated to determine if it constitutes bioactivation or detoxification. For carbaryl, the primary toxicodynamic mechanism is the carbamylation of the serine residue within the acetylcholinesterase (AChE) active site.
Causality & Insight: The active site gorge of AChE is highly specific. The introduction of the bulky, polar 5,6-dihydrodiol motif sterically hinders the metabolite from properly orienting within the catalytic triad. Furthermore, the loss of aromaticity in one of the rings alters the pi-pi stacking interactions with the peripheral anionic site of the enzyme.
Consequently, 5,6-dihydrodihydroxycarbaryl is significantly less active than the parent compound, marking this pathway as a true detoxification step[6].
Table 2: Comparative Cholinesterase Inhibition (Bovine Erythrocyte)
| Compound | I50 Value (Molar) | Relative Toxicity |
| Carbaryl | 1.0 × 10⁻⁶ M | Baseline (High) |
| 5,6-Dihydrodihydroxycarbaryl | 5.0 × 10⁻⁶ M | 5x Less Active (Detoxified)[6] |
Analytical Methodologies: Isolation and Characterization
Isolating 5,6-dihydrodihydroxycarbaryl from complex biological matrices (e.g., urine, bile, or feces) requires a meticulously designed workflow. Because the metabolite is predominantly excreted as a glucuronide conjugate[4], direct organic extraction will fail. The following self-validating protocol details the methodology for its quantification and structural confirmation.
Step-by-Step Experimental Protocol
Step 1: Sample Preparation and Enzymatic Hydrolysis
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Procedure: Aliquot 10 mL of the biological sample (e.g., urine). Buffer the sample to pH 6.8 using 0.1 M sodium acetate. Add 5,000 units of β-glucuronidase (e.g., from Helix pomatia or E. coli). Incubate at 37°C for 16-24 hours.
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Causality & Insight: The bulky, highly polar glucuronic acid moiety prevents the metabolite from partitioning into organic solvents. Enzymatic cleavage frees the aglycone (5,6-dihydrodihydroxycarbaryl). We prefer enzymatic over acid hydrolysis, as harsh acidic conditions (e.g., 1N HCl at 95°C) can degrade the carbamate ester linkage, artificially inflating 1-naphthol concentrations[7].
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Self-Validation: Spike a parallel sample with a known concentration of a surrogate glucuronide standard (e.g., 4-methylumbelliferyl glucuronide). Monitor the release of the fluorescent aglycone to confirm 100% enzyme efficacy.
Step 2: Solid-Phase Extraction (SPE)
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Procedure: Condition a C18 SPE cartridge with 5 mL methanol followed by 5 mL of HPLC-grade water. Load the hydrolyzed sample at a flow rate of 1 mL/min. Wash with 5 mL of 5% methanol in water to elute highly polar endogenous interferences. Elute the target metabolite with 5 mL of 100% acetonitrile.
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Causality & Insight: The XLogP3 of 0.4 indicates that the metabolite is moderately polar. A 5% methanol wash is strong enough to remove salts and urea but weak enough to retain the target analyte on the hydrophobic C18 stationary phase.
Step 3: Chromatographic Separation (HPLC)
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Procedure: Inject the eluate onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient mobile phase: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Gradient: 10% B to 60% B over 10 minutes.
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Causality & Insight: The addition of 0.1% formic acid suppresses the ionization of residual silanols on the column, ensuring sharp, symmetrical peaks. The gradient starts at a low organic percentage to focus the polar 5,6-dihydrodihydroxycarbaryl at the head of the column.
Step 4: Structural Confirmation (LC-MS/MS and NMR)
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Procedure: Interface the HPLC with an Electrospray Ionization (ESI) tandem mass spectrometer operating in positive ion mode. Monitor the transition from the protonated precursor ion [M+H]⁺ at m/z 236.09 to its dominant product ions. For absolute structural elucidation, isolate the peak via preparative HPLC, dry under nitrogen, and reconstitute in D₂O for ¹H-NMR spectroscopy[8].
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Causality & Insight: ESI-MS/MS provides high sensitivity for quantification. However, mass spectrometry alone cannot easily differentiate positional isomers (e.g., 5,6- vs. 3,4-dihydrodiols). ¹H-NMR is mandatory to confirm the regiochemistry. The out-of-plane C-H bending vibrations and specific coupling constants of the adjacent protons on the saturated ring definitively prove the 5,6-dihydro substitution pattern[9].
Self-validating analytical workflow for the extraction and characterization of the target metabolite.
References
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5,6-Dihydrodihydroxycarbaryl | C12H13NO4 | CID 79338 , PubChem - NIH, 2
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Carbaryl | C12H11NO2 | CID 6129 , PubChem - NIH,3
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150. Carbaryl (FAO/PL:1969/M/17/1) , Inchem.org, 6
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5,6-Dihydro-5,6-dihydroxycarbaryl glucuronide as a significant metabolite of carbaryl in the rat , American Chemical Society, 4
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The Metabolism of Carbaryl in the Cattle Tick Boophilus Microplus , ConnectSci, 7
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Metabolism of the insecticide (14C-naphthyl) N-methylcarbamate by the rat small intestine , ResearchGate, 8
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Metabolism of Carbamate Insecticides , EPA NEPIS, 9
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carbaryl - GulfLINK , Health.mil,1
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ACID HYDROLYSIS OF URINE AND BILE OF RATS TREATED , ResearchGate, 5
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